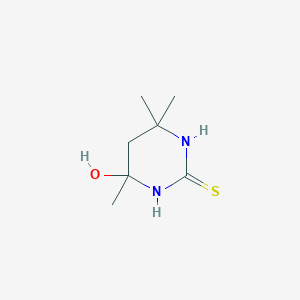
8-Fluoro-4-hydrazinoquinoline
Descripción general
Descripción
8-Fluoro-4-hydrazinoquinoline is a chemical compound with the molecular formula C9H8FN3 . It has a molecular weight of 177.178 Da .
Molecular Structure Analysis
The empirical formula of 8-Fluoro-4-hydrazinoquinoline is C9H8FN3 . The SMILES string representation of its structure is FC1=C(N=CC=C2NN)C2=CC=C1 .
Physical And Chemical Properties Analysis
8-Fluoro-4-hydrazinoquinoline is a solid . Its molecular weight is 213.64 . The InChI key for this compound is XTYJQGIDNCYIRT-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Fluorescence-Based Sensor Arrays
8-Hydroxyquinoline-based ligands with extended conjugated fluorophores, including derivatives of 8-Fluoro-4-hydrazinoquinoline, have been designed for use in fluorescence-based sensor arrays. These ligands provide turn-on and ratiometric signal output optimized for distinguishing between cationic analytes. The changes in the blue and green channels of the RGB signal are used to differentiate between these analytes, showcasing the compound's role in analytical chemistry for sensing applications (Palacios et al., 2007).
Photophysical Properties and Metal Chelation
8-Hydroxyquinoline and its derivatives are known for their ability to form complexes with metal ions, which can significantly alter their fluorescence properties. This property is exploited in the detection, separation, and quantitative analysis of metal ions. For example, when chelated with aluminum, the coordinated complex exhibits strong visible emission, applicable in the fabrication of organic light-emitting diodes. The study of these photophysical properties in various media helps understand the ultrafast excited-state proton transfer mechanisms, contributing to the field of photophysics and photochemistry (Park et al., 2016).
Corrosion Monitoring
The application of 8-Hydroxyquinoline in epoxy coatings for corrosion monitoring of metals such as St-37 has been explored. The compound acts as a ferric ion-sensitive indicator, showing a fluorescence turn-on mechanism upon chelate formation with Fe2+/Fe3+ ions produced during the anodic reaction. This property allows for the in situ detection of corrosion at early stages, offering a novel approach to corrosion monitoring and prevention in industrial applications (Roshan et al., 2018).
Antibacterial Properties
Research into the antibacterial properties of 8-Fluoroquinoline derivatives, such as those incorporating 8-chloroquinolone, has revealed potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies of these derivatives have contributed to the development of new antibacterial agents, highlighting the medicinal chemistry applications of 8-Fluoro-4-hydrazinoquinoline derivatives (Kuramoto et al., 2003).
Propiedades
IUPAC Name |
(8-fluoroquinolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7/h1-5H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBSSNXGCCGRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534685 | |
| Record name | 8-Fluoro-4-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4-hydrazinoquinoline | |
CAS RN |
49611-99-6 | |
| Record name | 8-Fluoro-4-hydrazinylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Dibutylamino)ethyl]benzene-1,2-diol](/img/structure/B1626467.png)






![Thieno[3,2-b]pyridin-5-amine](/img/structure/B1626478.png)

![Trimethyl({[(trimethylsilyl)oxy]sulfonyl}peroxy)silane](/img/structure/B1626481.png)
![3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene](/img/structure/B1626484.png)
![4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1626485.png)

